molecular formula C18H16F3NO4S2 B2539794 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034359-45-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2539794
CAS No.: 2034359-45-8
M. Wt: 431.44
InChI Key: PMFBPOZNKLNMQR-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a benzo[b]thiophene scaffold linked via a hydroxypropyl chain to a 2-(trifluoromethoxy)benzenesulfonamide group. The benzo[b]thiophene moiety is a privileged structure in pharmaceutical development, known for its ability to interact with various biological targets . The inclusion of the sulfonamide functional group is a key strategic element, as this pharmacophore is extensively documented in the scientific literature for its role in designing potent enzyme inhibitors . Specifically, benzenesulfonamide derivatives have demonstrated potent and selective inhibitory activity against a range of enzymes, including monoamine oxidase (MAO) and carbonic anhydrases, making them valuable prototypes for neuropharmacology and anticancer research. The 2-(trifluoromethoxy)phenyl substitution further enhances the molecule's potential for high binding affinity and metabolic stability, properties often sought in lead compound optimization. The primary research value of this compound lies in its application as a key intermediate or a novel chemical entity for the design and synthesis of potential enzyme inhibitors. Researchers can utilize this complex molecule in structure-activity relationship (SAR) studies to investigate interactions with biological targets such as receptors and enzymes. Its structural features make it a compelling candidate for screening in biochemical assays aimed at developing new therapeutic agents for central nervous system disorders, inflammatory conditions, and infectious diseases. The compound's defined chiral center at the 2-hydroxypropyl linker also presents opportunities for investigation into stereospecific interactions in biological systems . This reagent is intended for use in a controlled laboratory environment by qualified researchers.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c1-17(23,16-10-12-6-2-4-8-14(12)27-16)11-22-28(24,25)15-9-5-3-7-13(15)26-18(19,20)21/h2-10,22-23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBPOZNKLNMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, a compound featuring a benzo[b]thiophene moiety, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H25N3O4S
  • Molecular Weight : 393.49 g/mol
  • IUPAC Name : N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-morpholinoethyl)benzenesulfonamide

This compound is characterized by the presence of trifluoromethoxy and benzo[b]thiophene groups, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that compounds derived from this scaffold demonstrate activity against various bacterial strains, suggesting potential as antibacterial agents . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

Benzo[b]thiophene derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress . For instance, thiosemicarbazone analogues derived from similar structures have been reported to inhibit cell invasion and exhibit low cytotoxicity towards normal cells while effectively reducing tumor growth in animal models .

Anti-inflammatory Effects

The anti-inflammatory properties of benzo[b]thiophene derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cathepsin L, which is involved in cancer metastasis .
  • Induction of Apoptosis : By disrupting mitochondrial membrane potential, the compound can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : It may scavenge free radicals, thereby reducing oxidative stress and inflammation.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A series of benzo[b]thiophene derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested .
  • Anticancer Efficacy :
    • In a study evaluating the effects on breast cancer cell lines, derivatives showed up to 70% inhibition of cell invasion at concentrations as low as 10 µM. The most potent analogues were well-tolerated in vivo, exhibiting significant tumor growth delay without notable toxicity .
  • Anti-inflammatory Activity :
    • Compounds were assessed for their ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating a reduction in pro-inflammatory cytokine production by up to 60% at optimal doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Similarities :
  • Benzo[b]thiophene Core : Present in compounds from , and 10, this heterocycle is critical for π-π stacking and hydrophobic interactions in biological systems .
  • Trifluoromethoxy Group: A common substituent in sulfonamide derivatives (e.g., and ), known to improve lipophilicity and resistance to oxidative metabolism .
  • Sulfonamide Linkage : Found in all referenced compounds, this group enhances binding to target proteins via hydrogen bonding and electrostatic interactions.
Key Differences :
  • employs an ethoxyethyl linker, increasing flexibility but reducing hydrogen-bonding capacity . features an ethenyl linker, rigidifying the structure and altering conjugation .
  • Substituent Variations :
    • introduces dimethylsilyl and bromine groups, which may sterically hinder interactions or enable further functionalization .
    • includes cyclohexyl or thiophene rings instead of benzo[b]thiophene, reducing aromatic interactions .

Spectroscopic and Analytical Data

Compound Name Molecular Weight (g/mol) Key NMR Signals (δ, ppm) HRMS Data (m/z)
Target Compound Not reported Expected: ~7.8 (benzo[b]thiophene-H), ~3.5–4.0 (hydroxypropyl), ~6.8 (sulfonamide-NH) Not available
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide 489.0760 7.89 (d, J = 8.5 Hz), 7.79 (d, J = 7.8 Hz), 3.65–3.52 (m, ethoxyethyl) 489.0758 [M + H]⁺
(E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide 409.43 (calc.) 7.43–7.35 (m, aromatic), 7.24 (s, ethenyl), 6.76 (s, NH) Not reported

Pharmacological and Physicochemical Properties

  • Solubility : The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to the ethoxyethyl linker in or the ethenyl group in .
  • Metabolic Stability : The trifluoromethoxy group in all compounds resists metabolic degradation, but the dimethylsilyl groups in may introduce new metabolic pathways .
  • Target Binding : Benzo[b]thiophene derivatives () show enhanced affinity for enzymes or receptors involving aromatic pockets, whereas cyclohexyl-containing analogs () may target hydrophobic domains .

Preparation Methods

Cyclization Routes for Benzo[b]thiophene Core Formation

The benzo[b]thiophene scaffold is typically synthesized via cyclization of o-mercaptocinnamic acid derivatives or arylthiomethyl ketones. A prominent method involves the base-catalyzed condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (85–90% yield). This route, adapted from Fedi et al., leverages nucleophilic aromatic substitution, where the thiolate anion attacks the aldehyde’s electrophilic carbon, followed by intramolecular cyclization. Alternative approaches include acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals, though this method is limited to 2-arylbenzo[b]thiophenes.

For the target compound, functionalization at the 2-position is critical. Ethyl benzo[b]thiophene-2-carboxylate intermediates are hydrolyzed to carboxylic acids using aqueous sodium hydroxide in ethanol, achieving near-quantitative conversion. Subsequent coupling with tert-butyl carbazate via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (88% yield). Deprotection of the tert-butyl group under acidic conditions generates the hydrazine intermediate, which can be further modified to introduce the hydroxypropylamine side chain.

Functionalization at the 2-Position

Introducing the 2-hydroxypropyl group necessitates reductive amination or nucleophilic substitution. In a representative procedure, benzo[b]thiophene-2-carboxylic acid is converted to its corresponding acylhydrazine, which undergoes reduction with sodium borohydride or lithium aluminum hydride to yield 2-(benzo[b]thiophen-2-yl)ethanol. Oxidation of the alcohol to a ketone, followed by reductive amination with ammonium acetate and sodium cyanoborohydride, provides the 2-hydroxypropylamine moiety. This stepwise approach minimizes side reactions and ensures regiochemical fidelity.

Preparation of 2-(Trifluoromethoxy)benzenesulfonamide

Sulfonation and Chlorination of Benzene Derivatives

The 2-(trifluoromethoxy)benzenesulfonamide component is synthesized from 2-(trifluoromethoxy)aniline via diazotization and sulfonation. Treatment of the aniline with sulfuric acid and sodium nitrite at 0–5°C generates the diazonium salt, which is reacted with sulfur dioxide in the presence of copper(II) chloride to yield 2-(trifluoromethoxy)benzenesulfonic acid. Chlorination using phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride (75–80% yield), a key electrophile for subsequent sulfonamide formation.

Sulfonamide Formation via Nucleophilic Substitution

Reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with amines is the most direct route to sulfonamides. In a metal-free approach, N-hydroxy sulfonamide intermediates are treated with iodine and tert-butyl hydroperoxide (TBHP) in 2-methyltetrahydrofuran (2-MeTHF), cleaving the S–N bond to generate sulfonamides in 50–70% yield. This method avoids transition metals and utilizes eco-friendly solvents, aligning with green chemistry principles. Alternatively, traditional sulfonylation in acetonitrile or N,N-dimethylformamide (DMF) with triethylamine as a base achieves higher yields (80–85%) but requires stoichiometric metal catalysts.

Coupling Strategies for Final Assembly

Stepwise Coupling of Components

The final assembly involves conjugating the 2-hydroxypropylamine-linked benzo[b]thiophene with 2-(trifluoromethoxy)benzenesulfonamide. In a two-step procedure, the amine is first sulfonylated with 2-(trifluoromethoxy)benzenesulfonyl chloride in DMF using pyridine as a base (70–75% yield). Subsequent purification via silica gel chromatography removes unreacted sulfonyl chloride and byproducts.

One-Pot Synthesis Approaches

Recent advances enable one-pot synthesis by combining the amine, sulfonyl chloride, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This method reduces purification steps and improves overall yield (80–85%), though it requires precise stoichiometric control to prevent di-sulfonylation.

Optimization and Yield Considerations

Step Method Yield (%) Key Reagents Reference
Benzo[b]thiophene synthesis Cyclization of 4-chloro-2-fluorobenzaldehyde 85–90 Ethyl thioglycolate, K₂CO₃
Sulfonamide formation Iodine/TBHP in 2-MeTHF 50–70 N-hydroxy sulfonamide, TBHP
Reductive amination Sodium cyanoborohydride in MeOH 65–70 NH₄OAc, NaBH₃CN
Final sulfonylation Pyridine in DMF 70–75 2-(trifluoromethoxy)benzenesulfonyl chloride

Yield optimization hinges on solvent choice, catalyst loading, and reaction time. For instance, substituting DMF with 2-MeTHF in sulfonamide formation improves environmental compatibility but reduces yield by 10–15%. Similarly, increasing the equivalence of sulfonyl chloride from 1.0 to 1.2 in the final coupling step enhances conversion but necessitates additional purification.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in laboratory settings?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzo[b]thiophene core via Friedel-Crafts acylation or Gewald reaction for thiophene derivatives .
  • Step 2: Introduction of the hydroxypropyl group via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) .
  • Step 3: Sulfonamide coupling using 2-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.89 ppm for sulfonamide protons) and hydroxypropyl stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 489.0758 [M+H]⁺) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the hydroxypropyl group .

Intermediate: How do reaction conditions (temperature, catalysts) influence the yield of the sulfonamide coupling step?

Methodological Answer:

  • Temperature: Reactions at 0–5°C minimize side reactions (e.g., sulfonyl chloride hydrolysis) .
  • Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems but may degrade acid-sensitive groups .
  • Solvent Choice: Polar aprotic solvents (DMF, THF) improve sulfonamide nucleophilicity but require rigorous drying to avoid hydrolysis .

Advanced: How can density-functional theory (DFT) predict the electronic properties of the trifluoromethoxy group?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP ) with exact-exchange corrections model electron-deficient trifluoromethoxy groups accurately.
  • Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects on the benzene ring, directing electrophilic attacks to meta positions .
  • Solvent Effects: COSMO-RS simulations in chloroform or DMSO predict solubility and aggregation behavior .

Advanced: What mechanistic insights explain this compound’s potential anti-inflammatory activity?

Methodological Answer:

  • Target Interaction: Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
  • Metabolic Stability: The trifluoromethoxy group resists oxidative metabolism by cytochrome P450 enzymes, enhancing bioavailability .
  • In Vitro Assays: IL-6 suppression in LPS-stimulated macrophages (IC₅₀ < 1 µM) correlates with NF-κB pathway inhibition .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 50%)?

Methodological Answer:

  • Variable Control: Compare purity of starting materials (e.g., benzo[b]thiophene-2-carboxylic acid ≥98% by HPLC) .
  • Reaction Monitoring: Use in-situ IR spectroscopy to track sulfonamide formation and optimize reaction time .
  • Side Product Analysis: LC-MS identifies hydrolysis byproducts (e.g., sulfonic acids) when moisture is present .

Intermediate: What purification strategies are optimal for isolating the final product?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, confirmed by melting point consistency .
  • Troubleshooting: Amorphous precipitates indicate impurities; repurify via silica gel flash chromatography .

Advanced: How does this compound compare structurally and functionally to N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

  • Structural Differences: Replacement of benzo[b]thiophen-2-yl with thiophen-3-yl reduces π-π stacking efficiency (ΔTₘ = 15°C in DSC) .
  • Biological Activity: The benzo[b]thiophene derivative shows 3-fold higher COX-2 selectivity due to enhanced hydrophobic interactions .
  • Synthetic Complexity: Additional hydroxypropyl group introduces a chiral center, requiring asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Intermediate: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the sulfonamide bond in humid conditions (t₁/₂ = 14 days at 40°C/75% RH) .
  • Stabilization: Store under argon at -20°C in amber vials with desiccants (silica gel).
  • Analytical Monitoring: Periodic HPLC checks for degradation peaks (Rt = 3.2 min for sulfonic acid byproduct) .

Advanced: What role does the trifluoromethoxy group play in directing electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Electronic Effects: The -OCF₃ group is strongly electron-withdrawing (-I effect), deactivating the benzene ring and directing EAS to the meta position .
  • Computational Validation: Fukui function analysis (DFT) identifies C-4 as the most nucleophilic site after -OCF₃ substitution .
  • Experimental Confirmation: Nitration reactions yield 4-nitro derivatives exclusively, confirmed by NOESY correlations .

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